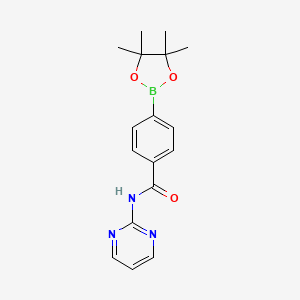![molecular formula C6H4N4 B13097865 Pyrimido[4,5-d]pyridazine CAS No. 253-88-3](/img/structure/B13097865.png)
Pyrimido[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-d]pyridazine derivatives can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. This process typically includes acylation followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidines with various substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.
Aplicaciones Científicas De Investigación
Pyrimido[4,5-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent
Industry: Used in the development of agrochemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-d]pyridazine involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play key roles in cellular processes . Additionally, this compound derivatives may interact with DNA and proteins, leading to changes in gene expression and protein function.
Comparación Con Compuestos Similares
Pyrimido[4,5-d]pyridazine can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. While all these compounds share a common pyridazine ring, this compound is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties . Similar compounds include:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyridazinone: Known for its anti-inflammatory and antihypertensive activities.
Propiedades
Número CAS |
253-88-3 |
|---|---|
Fórmula molecular |
C6H4N4 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pyrimido[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4H |
Clave InChI |
KXNFMBIDXYJDEP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NN=CC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




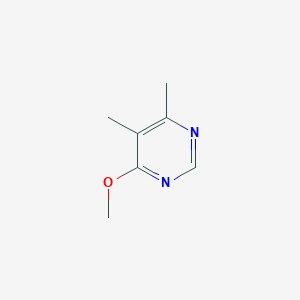

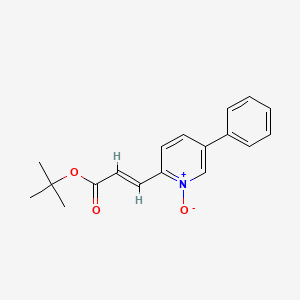

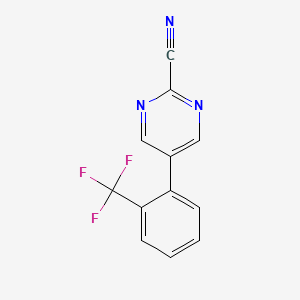
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)

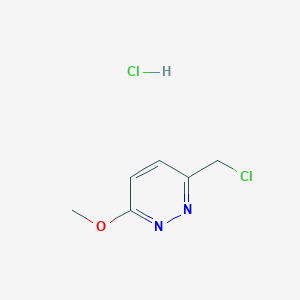
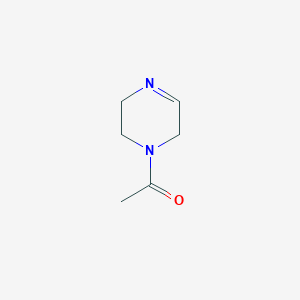
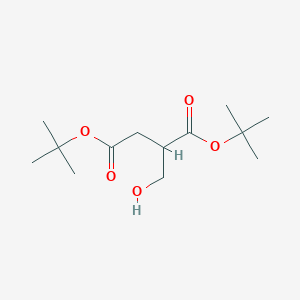
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
